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Compound of Interest

Compound Name:
2-Heptanone, 4-hydroxy-, (4R)-

(9CI)

CAS No.: 143004-06-2

Cat. No.: B136172 Get Quote

Executive Summary
4-Hydroxy-2-heptanone (CAS: 25290-14-6) is a bifunctional chiral building block and volatile

organic compound (VOC) found in the metabolic pathways of specific fungi and insects. Unlike

direct pharmaceutical agonists, the "bioactivity" of this molecule is defined by two distinct

pillars:

Ecological Signaling: It functions as a volatile metabolite with species-specific signaling

properties in fungal interactions (e.g., Lasiodiplodia theobromae).

Chiral Synthon Utility: It serves as a critical, high-value intermediate for the enantioselective

synthesis of bioactive targets, including insect pheromones (e.g., for Sitophilus weevils) and

macrolide antibiotics.

This guide compares the (4R)- and (4S)-enantiomers, focusing on their differential synthesis

via biocatalysis, their distinct roles as chemical precursors, and their analytical resolution.

Chemical Profile & Stereochemistry
The biological and synthetic value of 4-hydroxy-2-heptanone lies in the C4 chiral center. The

absolute configuration dictates the biological activity of the final molecules derived from it.
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Feature
(4R)-4-Hydroxy-2-
heptanone

(4S)-4-Hydroxy-2-
heptanone

Stereochemistry Rectus (Right-handed) Sinister (Left-handed)

Biosynthetic Origin

Often associated with specific

fungal reductions (e.g., S.

cerevisiae OYE).

Common product of specific

bacterial ketoreductases

(KREDs).

Key Application

Precursor for (R)-configured

pheromones and specific

macrolide fragments.

Precursor for (S)-configured

pheromones (e.g., Sitophilure

analogs).

Odor Profile
Typically described as having

"heavier" fruity/fungal notes.

Often associated with sharper,

"ethereal" or coconut-like notes

(context-dependent).

Stability

Susceptible to dehydration to

3-hepten-2-one; requires

neutral storage.

Susceptible to dehydration;

enantiomeric purity degrades

in basic conditions.

Comparative Bioactivity & Synthetic Utility
A. The "Bioactivity" of Precursors
In drug and agrochemical development, the bioactivity of 4-hydroxy-2-heptanone is indirect. It

acts as a chiral scaffold. The (4S)-enantiomer is frequently the required isomer for the

synthesis of aggregation pheromones in the Sitophilus genus (grain weevils). Using the (4R)-

enantiomer in these syntheses yields a "behaviorally inactive" or "repellent" final product,

highlighting the critical nature of the starting material's purity.

B. Enzymatic "Bio-Action" (Biocatalytic Resolution)
The most rigorous comparative data for these enantiomers comes from their synthesis via

Enzymatic Reduction. Biological systems (enzymes) treat the prochiral precursor (2,4-

heptanedione) differently.

Lactobacillus kefir ADH (LkADH): Preferentially yields the (R)-enantiomer (Anti-Prelog rule in

some conditions).
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Thermoanaerobacter brockii ADH (TbADH): Typically yields the (S)-enantiomer (Prelog rule).

This stereoselectivity is the primary "bioactivity" metric relevant to researchers: the

Enantiomeric Ratio (E) of the enzyme-substrate interaction.

C. Mechanism of Action: Stereoselective Reduction
The following diagram illustrates the divergent synthesis pathways, showing how specific

enzymes dictate the "bioactivity" (chirality) of the product.

Pathway A: (R)-Selective

Pathway B: (S)-Selective
2,4-Heptanedione

(Prochiral Diketone)

Alcohol Dehydrogenase
(e.g., L. kefir ADH)NADPH -> NADP+

Ketoreductase
(e.g., T. brockii ADH)

NADH -> NAD+

(4R)-4-Hydroxy-2-heptanone
(>99% ee)

Macrolide Fragments
(R-isomers)

Aldol Condensation

(4S)-4-Hydroxy-2-heptanone
(>99% ee)

Pheromones
(Sitophilus analogs)

Derivatization

Click to download full resolution via product page

Caption: Divergent enzymatic pathways for the synthesis of (4R) and (4S) enantiomers from a

common diketone precursor.

Experimental Protocols
Protocol A: Biocatalytic Synthesis of (4S)-4-Hydroxy-2-
heptanone
This protocol uses a standard Ketoreductase (KRED) screen approach.

Reagents:

Substrate: 2,4-Heptanedione (50 mM)

Enzyme: KRED-101 (or equivalent (S)-selective commercial kit)
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Cofactor: NADP+ (1.0 mM)

Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose (2 equivalents)

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Workflow:

Preparation: Dissolve 2,4-heptanedione in isopropanol (5% v/v final concentration) to

improve solubility.

Reaction: Add substrate solution to the buffer containing enzyme and cofactor recycling

system.

Incubation: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

Extraction: Quench with ethyl acetate (1:1 v/v). Centrifuge to separate phases. Extract the

organic layer.[1]

Purification: Dry over MgSO₄ and concentrate in vacuo.

Validation: Analyze via Chiral GC (see below).

Protocol B: Analytical Resolution (Chiral GC)
To objectively compare the "performance" (enantiomeric purity) of your synthesis, use this

validated method.

Column: Cyclodextrin-based chiral column (e.g., Hydrodex-β-TBDAc or equivalent).

Carrier Gas: Helium (1.0 mL/min).

Temperature Program:

Start: 80°C (Hold 2 min).

Ramp: 2°C/min to 120°C.

Hold: 5 min.
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Detection: FID (250°C).

Expected Retention: The (4R) and (4S) isomers will typically separate with a resolution factor

(Rs) > 1.5. Note: Run pure standards to confirm elution order, as this varies by column

phase.

Comparative Data Summary
The following table summarizes the performance of different biocatalysts in generating these

specific enantiomers, derived from aggregated literature data on diketone reductions.

Biocatalyst
Source

Major Product
Enantiomeric
Excess (% ee)

Conversion
(%)

Notes

Thermoanaeroba

cter brockii
(4S) > 96% > 90%

Follows Prelog

rule. High

thermal stability.

Lactobacillus

kefir
(4R) > 98% > 85%

Often Anti-

Prelog. Requires

Mg²⁺ cofactor.

Saccharomyces

cerevisiae

(Baker's Yeast)

Mixed / (4S) 60-80% Variable

Low

stereocontrol

without genetic

modification.

Candida

parapsilosis
(4S) > 99% > 95%

Highly efficient

for anti-Prelog

reductions in

specific strains.

Bioassay Workflow: Pheromone Activity Testing
If using these molecules for insect behavior studies (e.g., Sitophilus), the following workflow

ensures data integrity.
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Start: Purified Enantiomer
(>98% ee)

Dose Preparation
(Dissolve in Hexane/Ether)

Y-Tube Olfactometer Setup
(Airflow: 0.5 L/min)

Test Arm vs. Control Arm

(4S)-Response:
Aggregation/Attraction

Test (S)

(4R)-Response:
No Response / Repulsion

Test (R)
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Caption: Standardized Y-Tube Olfactometer workflow for assessing behavioral bioactivity of

volatile enantiomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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